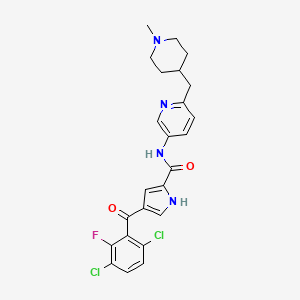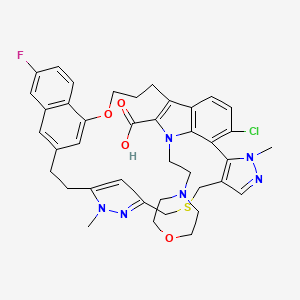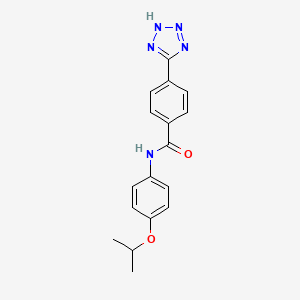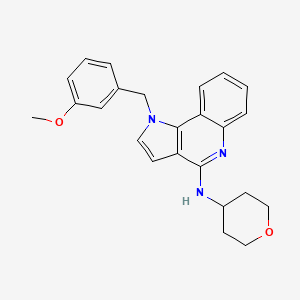
Nonylbenzene-d24
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonylbenzene-d24, also known as 1-Phenylnonane-d24, is a deuterium-labeled compound. It is a stable isotope of Nonylbenzene, where hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nonylbenzene-d24 is synthesized through the deuteration of Nonylbenzene. The process involves the replacement of hydrogen atoms with deuterium, typically using deuterium gas (D2) in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy techniques .
Análisis De Reacciones Químicas
Types of Reactions
Nonylbenzene-d24 undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Substitution: N-bromosuccinimide (NBS) under radical conditions.
Major Products
Oxidation: Benzoic acids.
Substitution: Benzylic halides.
Aplicaciones Científicas De Investigación
Nonylbenzene-d24 is widely used in scientific research due to its stable isotope properties. Some of its applications include:
Mecanismo De Acción
The mechanism of action of Nonylbenzene-d24 involves the incorporation of deuterium into the molecular structure, which can affect the compound’s pharmacokinetic and metabolic profiles. Deuterium substitution can lead to changes in the rate of chemical reactions, stability, and overall behavior of the compound in biological systems .
Comparación Con Compuestos Similares
Nonylbenzene-d24 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Nonylbenzene: The non-deuterated form of this compound.
Other Deuterium-Labeled Compounds: Compounds like Deuterated Benzene (Benzene-d6) and Deuterated Toluene (Toluene-d8) share similar applications in scientific research.
This compound stands out due to its specific use in studying the effects of deuterium substitution on chemical and biological processes.
Propiedades
Fórmula molecular |
C15H24 |
|---|---|
Peso molecular |
228.50 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentadeuterio-6-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecadeuteriononyl)benzene |
InChI |
InChI=1S/C15H24/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h8,10-11,13-14H,2-7,9,12H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D,9D2,10D,11D,12D2,13D,14D |
Clave InChI |
LIXVMPBOGDCSRM-LVPKMTLQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H] |
SMILES canónico |
CCCCCCCCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol](/img/structure/B12392064.png)

![[9-(4-chloro-3-ethoxyphenyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]-[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]methanone](/img/structure/B12392076.png)
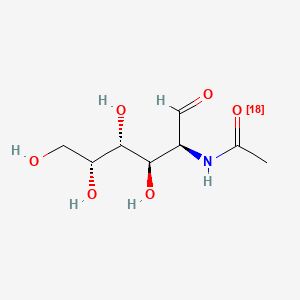
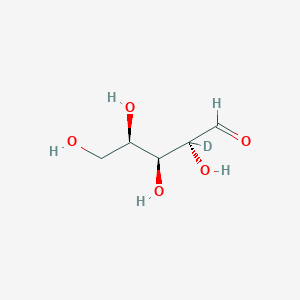
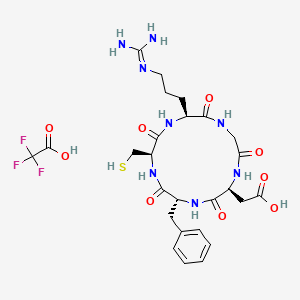

![N-[5-[7-[(4-tert-butylpiperazin-1-yl)methyl]-6-methyl-2-morpholin-4-ylthieno[3,2-d]pyrimidin-4-yl]-2-methoxypyridin-3-yl]methanesulfonamide](/img/structure/B12392102.png)
